molecular formula C5H4BrN3 B2592382 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile CAS No. 2222511-91-1

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile

Cat. No. B2592382
CAS RN: 2222511-91-1
M. Wt: 186.012
InChI Key: HLAYQBULDDTUEP-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is a chemical compound used as a pharmaceutical intermediate . It is known to enhance the agonist activity at the A1 adenosine receptor .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is C5H4BrN3 . The InChI Key is NTTLCOOFUGHMJS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, 4-Bromopyrazole can undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile appears as white crystals or powder . It has a melting point between 102.0-110.0°C . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

Photophysical and Quantum Chemical Analysis

A study by Mati et al. (2012) explored the geometrical isomers of a pyrazoline derivative, including 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. They utilized theoretical and experimental approaches to establish the existence of these isomers and their unique responses in different mediums, especially when encapsulated within β-cyclodextrin nanocavities. This research contributes to understanding the photophysical behaviors of such compounds in varied environments (S. S. Mati, S. Sarkar, P. Sarkar, S. Bhattacharya, 2012).

Corrosion Inhibition

Yadav et al. (2016) investigated pyranopyrazole derivatives, including those related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, as corrosion inhibitors for mild steel in HCl solution. Their findings revealed that these compounds have significant corrosion inhibition properties, offering insights into their potential applications in material protection (M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, 2016).

Surface Properties and Corrosion Inhibition

Abdel Hameed et al. (2020) focused on derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile, studying their surface properties and corrosion inhibition performance. This research is valuable in understanding how such compounds interact with metal surfaces and their potential as corrosion inhibitors (R. A. Abdel Hameed, A. Al-Bagawi, H. Shehata, A. H. Shamroukh, M. Abdallah, 2020).

Synthetic Applications and Pathways

Patel (2017) reviewed the synthetic applications of compounds including 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, closely related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile. This research covers recent advances in preparing heterocyclic compounds using these derivatives, highlighting their role as building blocks in synthetic organic chemistry (H. Patel, 2017).

Corrosion Inhibition of Mild Steel

Dandia et al. (2013) synthesized pyrazolopyridine derivatives related to 4-bromo-5-methyl-1H-pyrazole-3-carbonitrile and investigated their effect on mild steel corrosion. Their findings contribute to the potential applications of these compounds in protecting metal surfaces against corrosion (A. Dandia, S. Gupta, Priyanka Singh, M. Quraishi, 2013).

Mechanism of Action

While the specific mechanism of action for 4-Bromo-5-methyl-1H-pyrazole-3-carbonitrile is not mentioned in the search results, it is known to be used as a pharmaceutical intermediate . It enhances the agonist activity at the A1 adenosine receptor .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It should be stored in a cool, dry place and proper ventilation should be ensured .

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3/c1-3-5(6)4(2-7)9-8-3/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYQBULDDTUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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